3-(4-(Methylsulfonyl)phenyl)propanal
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)propanal is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with propanal under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methylsulfonyl group.
Major Products Formed
Oxidation: 3-(4-(Methylsulfonyl)phenyl)propanoic acid.
Reduction: 3-(4-(Methylsulfonyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with dual antimicrobial and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)benzaldehyde: A precursor in the synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal.
3-(4-Methylsulfonyl)phenyl)propanoic acid: An oxidation product of this compound
Uniqueness
Its ability to act as an intermediate in the synthesis of more complex molecules and its promising biological activities make it a valuable compound for further research and development .
Biological Activity
3-(4-(Methylsulfonyl)phenyl)propanal, a compound with potential pharmaceutical applications, has garnered interest due to its biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties.
This compound can be characterized by its molecular formula C10H12O2S. The methylsulfonyl group is significant in influencing the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing the methylsulfonyl group exhibit notable antimicrobial properties. For instance, a study on related compounds showed moderate antibacterial activity against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli with growth inhibition rates ranging from 43% to 97% for various derivatives .
Compound | Gram-Negative Bacteria Inhibition (%) |
---|---|
7c | 43.29 |
7e | 43.64 |
7f | 66.69 |
7h | 51.82 |
7j | 46.23 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been explored through COX inhibition studies. Compounds with this functional group have shown promise in reducing inflammation markers, indicating a potential pathway for therapeutic applications in inflammatory diseases .
3. Cytotoxic Activity
Cytotoxicity assays have revealed that certain derivatives exhibit significant anti-tumor activity against various human cancer cell lines. For example, compounds derived from the methylsulfonyl phenyl structure were tested against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, demonstrating IC50 values in the low micromolar range, suggesting effective cytotoxicity .
Cell Line | IC50 (μM) |
---|---|
MCF7 | 1.54 |
HCT116 | 0.67 |
Case Studies
Case Study 1: Antibacterial Properties
In a systematic evaluation of methylsulfonyl-containing compounds, researchers synthesized a series of derivatives and tested their antibacterial efficacy against MRSA, E. coli, and Klebsiella pneumoniae. The results indicated that certain hydrazone derivatives had high antibacterial activity, with inhibition rates exceeding 85% .
Case Study 2: Antitumor Activity
A recent study focused on the anti-tumor effects of methylsulfonyl phenyl derivatives on human tumor cell lines. The results indicated a concentration-dependent inhibitory effect on tumor cell growth, highlighting the compound's potential as a lead for new anti-cancer therapies .
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)propanal |
InChI |
InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 |
InChI Key |
SLVQBKHKGCXBQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
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